2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-fluorophenyl)acetamide
Description
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Properties
IUPAC Name |
2-[7-(4-chlorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN4O2S/c1-11-23-18-19(29-11)17(12-6-8-13(21)9-7-12)25-26(20(18)28)10-16(27)24-15-5-3-2-4-14(15)22/h2-9H,10H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKGRJBLPAGTOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=CC=C3F)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Receptor Interacting Serine/Threonine Kinase 1 (RIPK1) . RIPK1 is a crucial regulator in the necroptotic cell death signaling pathway and is considered an attractive therapeutic target for treating various inflammatory diseases.
Mode of Action
The compound acts as a RIPK1 inhibitor . It exhibits potent RIPK1 kinase inhibitory activity, with an IC50 value of 59.8 nM. Compared to other necroptotic regulatory kinases, it has a higher binding affinity for RIPK1 (RIPK1 Kd = 3.5 nM, RIPK3 Kd = 1700 nM, MLKL Kd > 30,000 nm).
Biochemical Pathways
The compound effectively blocks TNFα-induced necroptosis in human and mouse cells (EC50 = 1.06–4.58 nM). It also inhibits the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TSZ.
Biological Activity
The compound 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-fluorophenyl)acetamide represents a novel class of heterocyclic compounds characterized by a complex thiazolo-pyridazine framework. Its unique structure suggests potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the current understanding of its biological activity based on available literature and research findings.
Chemical Structure and Properties
- Molecular Formula : C22H19ClN4O2S
- Molecular Weight : 438.93 g/mol
- Structural Features : The compound features a thiazolo-pyridazine ring system with chlorophenyl and fluorophenyl substituents, which may enhance its pharmacological profile.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The binding affinity and specificity of the compound to these targets are crucial for its therapeutic effects. Research indicates that the compound may inhibit specific enzymes or modulate receptor activities, leading to desired biological outcomes such as reduced inflammation or inhibited tumor growth.
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The specific activity of this compound against these pathogens remains to be systematically evaluated.
Anti-inflammatory Activity
The anti-inflammatory potential of heterocyclic compounds has been well-documented. Given the structural similarities with known anti-inflammatory agents, this compound may exhibit similar effects through inhibition of pro-inflammatory cytokines or modulation of inflammatory pathways. Further studies are necessary to quantify its efficacy in vitro and in vivo.
Anticancer Activity
Initial findings indicate that compounds within this chemical class may possess anticancer properties. Mechanistic studies are needed to elucidate the pathways involved, including apoptosis induction or cell cycle arrest. Compounds with thiazole and pyridazine rings have shown promise in cancer research, warranting further investigation into their potential as therapeutic agents.
Case Studies and Research Findings
Several studies have explored the biological activities of thiazolo-pyridazine derivatives:
- Antibacterial Screening : A study evaluated various derivatives for their antibacterial properties using standard assays. Compounds similar in structure demonstrated significant inhibition against E. coli and S. aureus, suggesting a potential for this compound to exhibit comparable activity .
- Enzyme Inhibition : Research on related compounds indicated strong inhibitory activity against acetylcholinesterase (AChE) and urease, with IC50 values significantly lower than standard drugs. This suggests that the compound may also possess enzyme inhibitory properties relevant for treating neurodegenerative diseases or gastrointestinal disorders .
- In Vivo Studies : Limited in vivo studies have been conducted; however, related compounds have shown promising results in animal models for reducing tumor size and inflammation markers, indicating potential therapeutic applications for this compound.
Q & A
Q. Mechanistic Studies
- Kinase Inhibition : Use fluorescence polarization assays (e.g., ADP-Glo™) to screen against kinases (e.g., EGFR, CDK2) due to the compound’s ATP-binding pocket homology with thiazolo-pyridazin derivatives .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 10 µM doxorubicin as a positive control and DMSO vehicle controls (<0.1%) .
- False Positives : Include counter-screens (e.g., luciferase-based assays) to rule out nonspecific aggregation or fluorescence interference .
How do structural modifications (e.g., halogen substitution) impact its pharmacological profile?
Q. Structure-Activity Relationship (SAR)
- 4-Chlorophenyl vs. 4-Fluorophenyl : The chloro group enhances hydrophobic interactions with kinase pockets (e.g., logP increases by ~0.5 units), while fluorine improves metabolic stability via reduced CYP450 oxidation .
- 2-Methyl Thiazole : Methyl substitution at C2 reduces steric hindrance, improving binding affinity (ΔG ≈ −2.3 kcal/mol in docking simulations) .
- Acetamide Linker : Replace with sulfonamide to test solubility-pH dependency; however, this may reduce cell permeability (PAMPA assay data required) .
What analytical techniques are recommended for resolving contradictory solubility data across studies?
Q. Data Reconciliation
- pH-Dependent Solubility : Perform shake-flask experiments at pH 1.2 (simulated gastric fluid) and 6.8 (intestinal) with UV-Vis quantification (λ = 260 nm) .
- Thermodynamic vs. Kinetic Solubility : Use differential scanning calorimetry (DSC) to confirm polymorphic stability (e.g., Form I melts at 218°C vs. Form II at 195°C) .
- Co-Solvent Screening : Test PEG-400/ethanol mixtures (1:1 v/v) to mimic formulation conditions and reduce variability .
How can computational methods predict its metabolic pathways?
Q. ADME Profiling
- CYP450 Metabolism : Use SwissADME or ADMET Predictor to identify vulnerable sites (e.g., N-dealkylation at the acetamide group) .
- Glucuronidation Potential : Dock the compound into UDP-glucuronosyltransferase (UGT1A1) models to predict phase II metabolism .
- In Silico Toxicity : Apply DEREK Nexus to flag potential hepatotoxicity from thiazole ring bioactivation .
What strategies mitigate oxidative degradation during long-term storage?
Q. Stability Studies
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC-UV (retention time shift indicates degradation) .
- Antioxidants : Add 0.01% w/v ascorbic acid to lyophilized formulations, reducing peroxide formation by >60% .
- Light Protection : Store in amber vials; UVA/UVB exposure degrades the fluorophenyl moiety (t½ < 48 hrs under 365 nm) .
How do crystallographic and solution-state structures differ, and what are the implications for drug design?
Q. Conformational Analysis
- Torsional Angles : XRD reveals a planar thiazolo-pyridazin core (dihedral angle < 5°), while NMR (NOESY) shows slight out-of-plane bending in DMSO-d₆ due to solvent interactions .
- Hydrogen Bonding : In solution, the acetamide NH forms transient H-bonds with DMSO, altering bioavailability predictions (e.g., in silico logD vs. experimental) .
What orthogonal assays validate target engagement in cellular models?
Q. Mechanistic Confirmation
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by monitoring protein thermal stability shifts (ΔTm ≥ 2°C) in lysates treated with 10 µM compound .
- RNAi Knockdown : Silence putative targets (e.g., EGFR) and assess rescue of phenotype to confirm on-mechanism activity .
How can contradictory bioactivity data between patent claims and peer-reviewed studies be reconciled?
Q. Data Integrity Analysis
- Assay Conditions : Compare patent claims (e.g., IC₅₀ = 50 nM in Example 3 of ) with literature IC₅₀ values (e.g., 120 nM in ). Differences may arise from ATP concentrations (1 mM vs. 100 µM) .
- Compound Purity : Validate via qNMR (≥95% purity) to exclude batch variability .
- Target Selectivity : Use kinome-wide profiling (e.g., KINOMEscan) to identify off-target effects not disclosed in patents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
